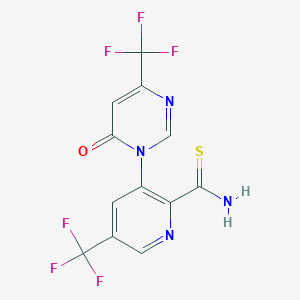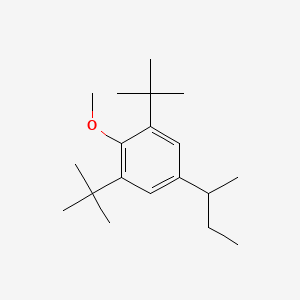
5-叔丁基-1,3-二叔丁基-2-甲氧基苯
描述
5-Sec-butyl-1,3-di-tert-butyl-2-methoxybenzene is an organic compound with the molecular formula C19H32O It is characterized by the presence of a sec-butyl group, two tert-butyl groups, and a methoxy group attached to a benzene ring
科学研究应用
5-Sec-butyl-1,3-di-tert-butyl-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sec-butyl-1,3-di-tert-butyl-2-methoxybenzene typically involves the alkylation of a benzene derivative. One common method includes the reaction of 1,3-di-tert-butyl-2-methoxybenzene with sec-butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Sec-butyl-1,3-di-tert-butyl-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler hydrocarbon.
Substitution: The sec-butyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-sec-butyl-1,3-di-tert-butyl-2-hydroxybenzene.
Reduction: Formation of 5-sec-butyl-1,3-di-tert-butylbenzene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
作用机制
The mechanism of action of 5-Sec-butyl-1,3-di-tert-butyl-2-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups can influence its binding affinity and specificity. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and efficacy.
相似化合物的比较
Similar Compounds
3,5-Di-tert-butylcatechol: Similar in structure but lacks the sec-butyl and methoxy groups.
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene: Contains a bromine atom instead of a sec-butyl group.
4-Bromo-2,6-di-tert-butylphenol: Similar but with different substituents on the benzene ring.
Uniqueness
5-Sec-butyl-1,3-di-tert-butyl-2-methoxybenzene is unique due to the combination of its sec-butyl, tert-butyl, and methoxy groups, which confer distinct chemical and physical properties
属性
IUPAC Name |
5-butan-2-yl-1,3-ditert-butyl-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-10-13(2)14-11-15(18(3,4)5)17(20-9)16(12-14)19(6,7)8/h11-13H,10H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPMLXCCQIYYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C(=C1)C(C)(C)C)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


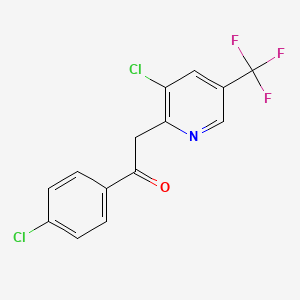
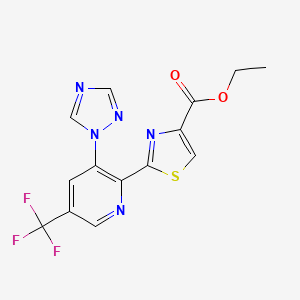
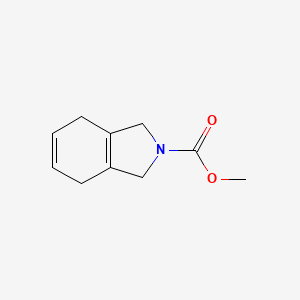
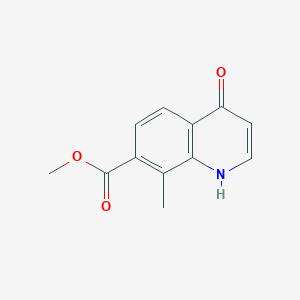
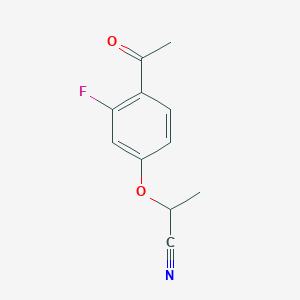
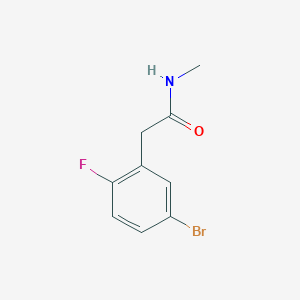
![[3-(5-Aminopyridin-2-yl)phenyl]methanol](/img/structure/B1410558.png)
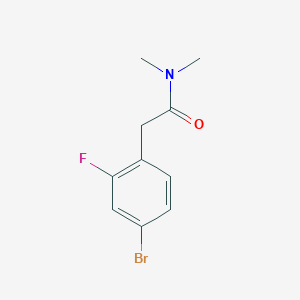
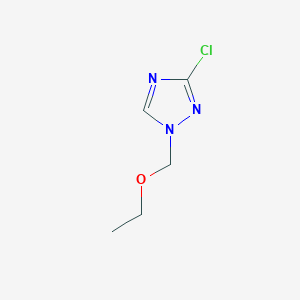
![8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride](/img/structure/B1410562.png)
![Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester](/img/structure/B1410563.png)
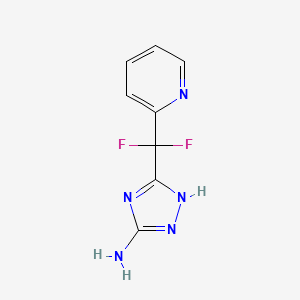
![3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carbonitrile](/img/structure/B1410570.png)
